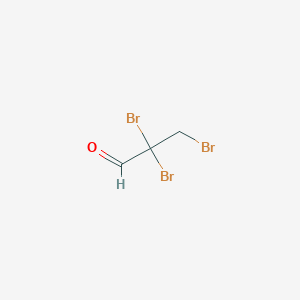
2,2,3-Tribromopropanal
Overview
Description
2,2,3-Tribromopropanal, also known as 2,2,3-Tribromo-1-propanol or 2,2,3-Tribromo-1-propanal, is a brominated organic compound used in scientific research and laboratory experiments. It is a colorless liquid with a sweet, pungent odor and is soluble in water and alcohols. This compound is used in a variety of applications, including as a reagent, a catalyst, and a solvent. It can also be used as a starting material in the synthesis of other organic compounds.
Scientific Research Applications
Versatile Reagent in Organic Synthesis
2,2,3-Tribromopropanal has been identified as a versatile reagent in the field of organic chemistry. A study by Lamberth et al. (2014) highlights its use in the Skraup-type synthesis of 3-bromoquinolin-6-ols, a process involving the transformation of 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines. These compounds, particularly 3-bromoquinolin-6-ols, have potential applications in various chemical reactions and can carry additional substituents at specific positions, which adds to their versatility in synthesis (Lamberth et al., 2014).
Flame Retardant and Industrial Safety
2,3-Dibromopropanol, closely related to this compound, has been used as a fire retardant. Its application in the treatment of fabrics and materials to render them nonflammable has been widely recognized. However, due to the toxic nature of its parent phosphate compound, its use and manufacture have raised concerns, especially in workplace safety. A sensitive air sampling and analytical method has been developed to monitor 2,3-dibromopropanol in the air, indicating its significance in industrial safety and environmental monitoring (Choudhary, 1987).
Implications in Mutagenicity Studies
The compound has also been studied for its mutagenic properties. Various research, including that by Ratpan and Plaumann (1988), have explored the mutagenicity of halogenated propanes and their derivatives, which includes compounds structurally related to this compound. These studies are crucial for understanding the biological impact of these chemicals and their safety in various applications, particularly in industries where they might be used or produced (Ratpan & Plaumann, 1988).
Conformational and Spectroscopy Studies
The study of the conformational equilibrium of 1,2,3-Tribromopropane, closely related to this compound, in various solvents has been a subject of research as well. Ernst and Schaefer (1973) examined its spectra in different solvents, contributing to a deeper understanding of the physical and chemical properties of such compounds. This research is relevant in the context of chemical synthesis and the development of new materials (Ernst & Schaefer, 1973).
Mechanism of Action
Mode of Action
2,2,3-Tribromopropanal interacts with its targets, specifically 4-nitro- and 4-methoxyanilines, and converts them into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines, respectively . This transformation is a key step in the synthesis of these bromoquinolines .
Biochemical Pathways
. These bromoquinolines can then participate in various biochemical reactions.
Pharmacokinetics
Its lipophilicity, as indicated by Log Po/w (iLOGP), is 1.29 . These properties suggest that the compound has good bioavailability.
Result of Action
The primary result of this compound’s action is the production of bromoquinolines from anilines These bromoquinolines can then participate in various biochemical reactions
Action Environment
properties
IUPAC Name |
2,2,3-tribromopropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br3O/c4-1-3(5,6)2-7/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWGXCJZMNOBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)(Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073455 | |
| Record name | Propanal, 2,2,3-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26944-17-2 | |
| Record name | 2,2,3-Tribromopropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26944-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanal, 2,2,3-tribromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026944172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, 2,2,3-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3-tribromopropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,2,3-Tribromopropanal in organic synthesis, and how does it contribute to the formation of 3-bromoquinolin-6-ols?
A1: this compound, despite being relatively underutilized since its initial discovery, plays a crucial role as a reagent in the Skraup-type synthesis of 3-bromoquinolin-6-ols []. This reaction involves the condensation of this compound with substituted anilines, specifically 4-nitroanilines or 4-methoxyanilines, in a one-pot synthesis. This leads to the formation of intermediate 3-bromo-6-nitroquinolines or 3-bromo-6-methoxyquinolines, respectively. These intermediates are then further reacted to produce the final 3-bromoquinolin-6-ols, which can bear additional substituents at the 7th and 8th positions on the quinoline ring []. This method offers a streamlined approach to synthesizing a variety of 3-bromoquinolin-6-ol derivatives, which are valuable building blocks for various chemical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



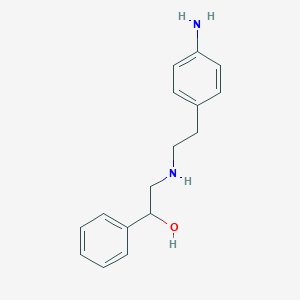
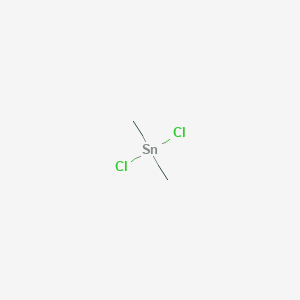
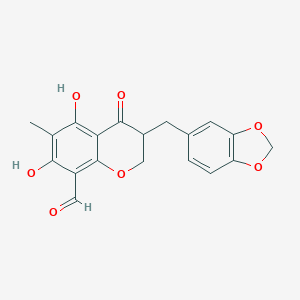
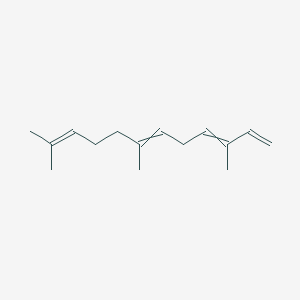
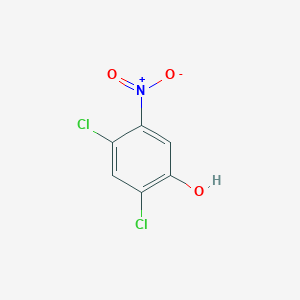
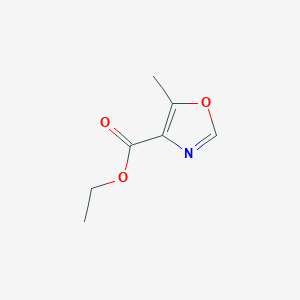
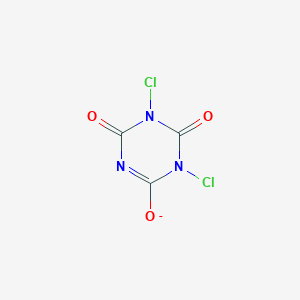

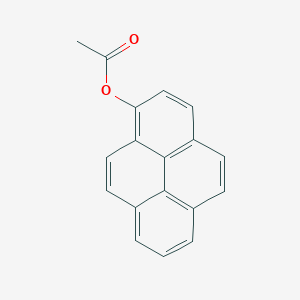
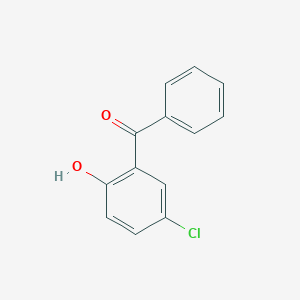
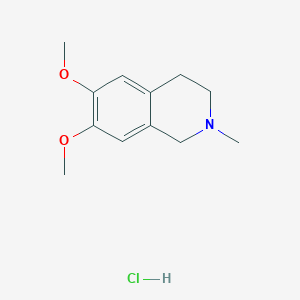
![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)

